molecular formula C11H15N3O4 B2984808 N-butyl-4-methyl-2,6-dinitroaniline CAS No. 83757-42-0

N-butyl-4-methyl-2,6-dinitroaniline

Cat. No. B2984808
CAS RN: 83757-42-0
M. Wt: 253.258
InChI Key: KBKNKPRDTRWITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C11H15N3O4 . It has a molecular weight of 253.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O4/c1-3-4-5-12-11-9 (13 (15)16)6-8 (2)7-10 (11)14 (17)18/h6-7,12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Inhibition of Photosynthesis and Respiration

Substituted 2,6-dinitroaniline herbicides, including compounds similar to N-butyl-4-methyl-2,6-dinitroaniline, have been studied for their effects on electron transport and phosphorylation in isolated chloroplasts and mitochondria. These compounds inhibit both photoreduction and coupled photophosphorylation in chloroplasts, affecting photosynthesis. In mitochondria, they significantly inhibit phosphorylating electron transport with various substrates, impacting respiration. This suggests that the phytotoxicity expressed by these compounds may partly result from interference with ATP production, essential for driving biochemical and physiological processes (Moreland, Farmer, & Hussey, 1972).

Biotransformation by Microorganisms

A novel pathway for the initial biotransformation of a closely related compound, butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), by a newly isolated bacterium, Sphingopyxis sp. strain HMH, highlights the potential for microbial degradation of dinitroaniline herbicides. This study elucidated the specific enzymes involved in the nitroreduction and N-dealkylation processes, providing insights into microbial pathways capable of degrading such herbicides (Ghatge et al., 2020).

Mode of Action and Physiological Effects

Research on the mode of action of dinitroaniline herbicides reveals their complex interactions with plant physiology. These compounds disrupt mitotic processes by affecting spindle microtubules, leading to characteristic morphological changes such as root tip swelling and arrested lateral root development. Despite extensive studies, the exact mode of action remains partially understood, suggesting that these herbicides may affect various physiological processes, including photosynthesis and respiration (Parka & Soper, 1977).

Mechanism of Action

Target of Action

N-butyl-4-methyl-2,6-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization . This disruption of microtubule dynamics interferes with cell division and growth, particularly in rapidly dividing cells such as those found in weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of tubulin proteins into microtubules . By inhibiting this process, the compound disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that the compound has alow aqueous solubility and is non-volatile These properties suggest that the compound may have limited bioavailability and could be slow to metabolize and excrete

Result of Action

The primary result of this compound’s action is the inhibition of cell division and growth in targeted organisms . This leads to a reduction in weed populations, making the compound effective as a pre-emergence herbicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a herbicide may be affected by soil composition, moisture levels, and temperature . Additionally, the compound’s stability and persistence in the environment can vary depending on local conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for N-butyl-4-methyl-2,6-dinitroaniline are not available, there is a general interest in the structural analysis of similar compounds to see how small changes in the molecular structure change the crystal packing of the molecules . This could potentially lead to the preparation of supramolecular structures with desired properties .

properties

IUPAC Name

N-butyl-4-methyl-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNKPRDTRWITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.05 mol (10.8 g) of 2,6-dinitro-4-methylchlorobenzene is added gradually, in the course of 10 minutes, whilst stirring, to 25 ml of butylamine, the reaction medium being cooled as necessary so as not to exceed 50° C. When the addition has ended, stirring is maintained for 5 minutes and the reaction medium is then poured into 100 ml of iced water. The expected product precipitates and is filtered off, washed with water and recrystallised from ethanol. After drying in vacuo, it melts at 52° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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